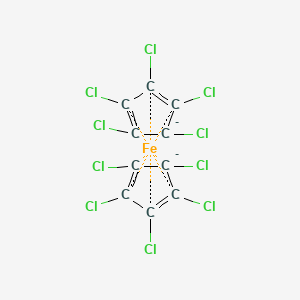
Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a complex organic compound that combines elements of glycine, diphenyl, and quinazoline structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or similar reagents.
Esterification: The glycine ester can be prepared by reacting glycine with an appropriate alcohol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the brominated quinazoline derivative with the glycine ester under conditions that facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to an alcohol.
Substitution: The bromine atoms on the quinazoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinazoline derivatives with oxidized side chains.
Reduction: Reduced quinazoline derivatives with alcohol groups.
Substitution: A variety of substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用机制
The mechanism of action of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and quinazoline core can play a crucial role in binding to these targets, influencing biological pathways.
相似化合物的比较
Similar Compounds
Glycine Esters: Other glycine esters with different substituents.
Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups.
Diphenyl Compounds: Molecules containing diphenyl structures with various modifications.
Uniqueness
The uniqueness of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester lies in its combination of glycine, diphenyl, and quinazoline structures, along with the presence of bromine atoms. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
属性
CAS 编号 |
110009-10-4 |
|---|---|
分子式 |
C25H21Br2N3O3 |
分子量 |
571.3 g/mol |
IUPAC 名称 |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(N-phenylanilino)acetate |
InChI |
InChI=1S/C25H21Br2N3O3/c1-17-28-24-21(14-18(26)15-22(24)27)25(32)29(17)12-13-33-23(31)16-30(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,14-15H,12-13,16H2,1H3 |
InChI 键 |
KPQDTRDYPWFYNE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


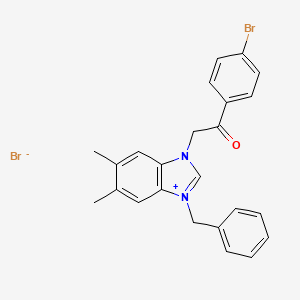
![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

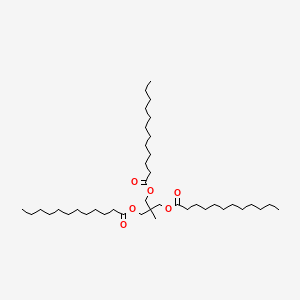
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
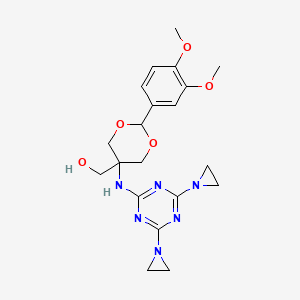
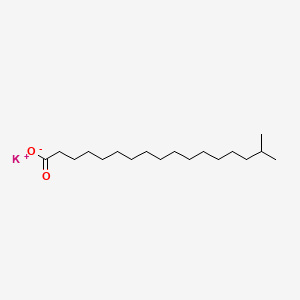

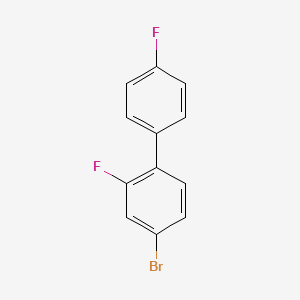
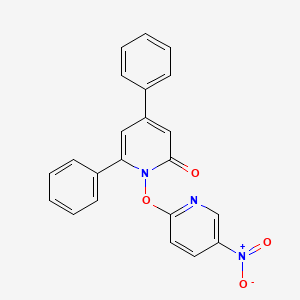

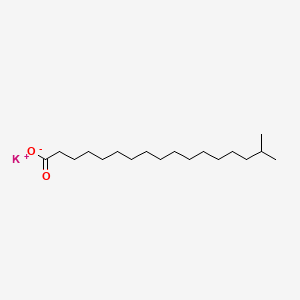
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
